molecular formula C11H12FIO2 B3104089 Tert-butyl 2-fluoro-6-iodobenzoate CAS No. 146014-71-3

Tert-butyl 2-fluoro-6-iodobenzoate

Cat. No.: B3104089
CAS No.: 146014-71-3
M. Wt: 322.11 g/mol
InChI Key: WAWODSZRJQRWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-fluoro-6-iodobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butyl ester group, a fluorine atom, and an iodine atom attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-fluoro-6-iodobenzoate typically involves the esterification of 2-fluoro-6-iodobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding benzoic acid derivatives or reduction reactions to remove the iodine atom.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or palladium on carbon in hydrogenation reactions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran or ethanol.

Major Products:

    Substitution Products: Various substituted benzoates depending on the nucleophile used.

    Oxidation Products: 2-fluoro-6-iodobenzoic acid or its derivatives.

    Reduction Products: Deiodinated benzoates.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Tert-butyl 2-fluoro-6-iodobenzoate is utilized in several scientific research areas:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is involved in the development of diagnostic agents and therapeutic compounds.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-fluoro-6-iodobenzoate involves its reactivity towards various nucleophiles and electrophiles. The presence of the iodine atom makes it a good leaving group, facilitating substitution reactions. The fluorine atom can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound. The tert-butyl ester group provides steric hindrance, which can impact the compound’s interactions with other molecules.

Comparison with Similar Compounds

  • Tert-butyl 2-fluoro-5-iodobenzoate
  • Tert-butyl 2-chloro-6-iodobenzoate
  • Tert-butyl 2-fluoro-6-bromobenzoate

Comparison:

  • Tert-butyl 2-fluoro-5-iodobenzoate: Similar in structure but with the iodine atom at a different position, which can affect its reactivity and the types of reactions it undergoes.
  • Tert-butyl 2-chloro-6-iodobenzoate: The presence of a chlorine atom instead of fluorine can lead to different electronic effects and reactivity patterns.
  • Tert-butyl 2-fluoro-6-bromobenzoate: The bromine atom, being less reactive than iodine, can result in different reaction conditions and products.

Tert-butyl 2-fluoro-6-iodobenzoate stands out due to the unique combination of fluorine and iodine atoms, which imparts distinct reactivity and applications in various fields of research and industry.

Properties

IUPAC Name

tert-butyl 2-fluoro-6-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FIO2/c1-11(2,3)15-10(14)9-7(12)5-4-6-8(9)13/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWODSZRJQRWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC=C1I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N,N-Dimethylformamide di-t-butyl acetal (3.8 ml, 3.2 g) was added to a stirred mixture of 2-fluoro-6-iodobenzoic acid (1.25 g) in toluene (25 ml). The mixture was then stirred at 90° for 4 h, allowed to stand at room temperature for 60 h before further dimethylformamide di-t-butyl acetal (1 ml, 0.85 g) was added and heating continued at 90° for 90 min. After cooling, the orange solution was washed with water (50 ml), brine (50 ml), 10% aqueous lithium chloride solution and 8% aqueous sodium bicarbonate solution (50 ml), dried and concentrated in vacuo-to afford an orange liquid (1.9 g). Purification by chromatography eluting with System A (1:1) gave the title compound (1.37 g) as an orange liquid.
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-fluoro-6-iodobenzoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-fluoro-6-iodobenzoate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 2-fluoro-6-iodobenzoate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 2-fluoro-6-iodobenzoate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 2-fluoro-6-iodobenzoate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 2-fluoro-6-iodobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.